1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene
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Overview
Description
The compound “1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene” is a complex organic molecule. It contains an acetamidoethylsulfanyl group, a fluorosulfonyloxy group, and a benzene ring. The acetamido group is a functional group consisting of an acetyl group (CH3CO-) single-bonded to an amino group (NH2). The sulfonyloxy group (SO3-) is a sulfur-based functional group, and the benzene ring is a six-membered ring of carbon atoms, each bonded with a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the other groups add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution. The acetamido group might participate in condensation reactions, and the sulfonyloxy group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Chemical Modification of Membranes
Research on amino-reactive reagents and sulfhydryl agents, such as SITS and PCMBS, has shown effects on the permeability of ions across human red blood cell membranes. This type of chemical modification can influence anion and cation flows, demonstrating the importance of such compounds in understanding and manipulating membrane functions (Knauf & Rothstein, 1971).
Electrochemical Copolymerization
Fluorosulfonic acid/acetonitrile solutions have been used for the electropreparation of polyaniline (PANI) copolymers, incorporating aminobenzenesulfonic acids. These conducting copolymers, explored for their electrochemical properties, highlight the role of fluorinated and sulfonated compounds in developing new materials with potential applications in electronics and catalysis (Şahin, Pekmez, & Yildiz, 2002).
Arylbenzyl Ether Rearrangements
Compounds like camphorsulfonic acid have facilitated the rearrangement of benzyl ethers to arylmethylnitrophenols, showing the synthetic utility of Brønsted acid-promoted reactions. Such rearrangements are critical in organic synthesis, offering pathways to diverse chemical structures (Luzzio & Chen, 2009).
Synthesis of Anthelmintic Intermediates
The synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene demonstrates the role of fluorinated sulfonamides in the production of intermediates for anthelmintic drugs. This work showcases the importance of such compounds in pharmaceutical manufacturing (Zhang Li, 2008).
Sulfonamide Complexes in Enzyme Inhibition
Studies on the binding of sulfonamides to nickel(II)-substituted carbonic anhydrase indicate that these compounds can alter the enzyme's coordination sphere, influencing its activity. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes (Moratal et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGQUAZOLMHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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